3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine
CAS No.: 1951451-74-3
Cat. No.: VC2964852
Molecular Formula: C16H18N4
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951451-74-3 |
|---|---|
| Molecular Formula | C16H18N4 |
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | 5-tert-butyl-2-isoquinolin-7-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C16H18N4/c1-16(2,3)14-9-15(17)20(19-14)13-5-4-11-6-7-18-10-12(11)8-13/h4-10H,17H2,1-3H3 |
| Standard InChI Key | AGTVHZRHAOVYSY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)C=CN=C3 |
| Canonical SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)C=CN=C3 |
Introduction
Chemical Identity and Properties
3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine is characterized by specific chemical identifiers and physical properties that define its structure and behavior. The compound has been thoroughly cataloged with various chemical registry systems to facilitate research and development activities.
Basic Chemical Information
The compound's chemical identity can be summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1951451-74-3 |
| Molecular Formula | C16H18N4 |
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | 5-tert-butyl-2-isoquinolin-7-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C16H18N4/c1-16(2,3)14-9-15(17)20(19-14)13-5-4-11-6-7-18-10-12(11)8-13/h4-10H,17H2,1-3H3 |
| Standard InChIKey | AGTVHZRHAOVYSY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)C=CN=C3 |
| Canonical SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)C=CN=C3 |
| PubChem Compound ID | 101043647 |
Structural Features and Analysis
The molecular structure of 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine consists of several key components that contribute to its potential biological activities.
Key Structural Elements
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Pyrazole Core: A five-membered heterocyclic ring containing two adjacent nitrogen atoms
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Amino Group: Located at the 5-position of the pyrazole ring
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tert-Butyl Group: A bulky substituent at the 3-position of the pyrazole ring
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Isoquinoline Moiety: Connected to the pyrazole ring at the 7-position
Structural Comparison with Related Compounds
This compound belongs to a family of substituted pyrazoles that have been studied for various biological activities. A closely related structural isomer is 3-(tert-butyl)-1-(isoquinolin-6-yl)-1H-pyrazol-5-amine, which differs only in the position of attachment to the isoquinoline ring (6-position instead of 7-position) . This subtle difference can significantly impact the biological activity and target interaction profiles of these compounds.
Other related compounds include:
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1-(tert-Butyl)-1H-pyrazol-5-amine (lacking the isoquinoline moiety)
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3-(tert-butyl)-1-phenyl-1H-pyrazol-5-amine (with a phenyl ring instead of isoquinoline)
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3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (with a methyl group replacing the isoquinoline)
Biological Activities
Research indicates that 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine exhibits several promising biological activities that make it a compound of interest for potential therapeutic applications.
Anticancer Properties
Compounds containing the pyrazole core, particularly those with amino substitutions similar to 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine, have demonstrated anticancer properties. Research suggests that such compounds can inhibit specific cancer cell lines through mechanisms involving:
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Apoptosis induction
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Cell cycle arrest
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Interference with cellular signaling pathways
Studies on related pyrazole derivatives have shown efficacy against breast cancer and leukemia cells, suggesting potential applications for this compound in cancer research.
Neuroprotective Effects
The isoquinoline moiety in 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine is associated with neuroprotective effects. Research indicates that compounds containing this structural element may help mitigate neurodegenerative diseases by:
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Protecting neuronal cells from oxidative stress
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Reducing apoptosis in neuronal tissue
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Modulating neurotransmitter systems
In vitro studies with similar compounds have demonstrated enhanced neuronal survival in models of neurotoxicity, suggesting potential applications in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Molecular Mechanisms of Action
The biological activity of 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of proteins involved in cellular signaling pathways, potentially influencing processes such as:
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Cell proliferation
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Apoptosis
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Inflammation
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Neuronal survival
These interactions provide the molecular basis for the observed anticancer and neuroprotective effects, making the compound a valuable tool in medicinal chemistry research.
Research Applications
3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine has found applications in various areas of scientific research, particularly in medicinal chemistry and drug discovery.
Medicinal Chemistry Applications
The compound serves as an important scaffold for the development of novel therapeutic agents. Its unique structural features make it a valuable starting point for the design of compounds targeting specific biological pathways. Researchers use such compounds to:
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Develop structure-activity relationship (SAR) studies
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Design more potent and selective drug candidates
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Investigate the pharmacological properties of heterocyclic compounds
The versatility of the pyrazole-isoquinoline scaffold allows medicinal chemists to explore various modifications to optimize biological activity and drug-like properties.
Drug Discovery Programs
In drug discovery programs, compounds like 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine serve as lead compounds or chemical probes to understand disease mechanisms and identify new therapeutic targets. This approach has been employed in several research areas:
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Cancer therapeutics development
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Neuroprotective agent discovery
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Anti-inflammatory drug research
The compound's well-defined structure and documented biological activities make it a valuable tool in these research endeavors.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine and related compounds is crucial for rational drug design and optimization.
Key Structural Determinants of Activity
Research on similar pyrazole derivatives has identified several structural features that influence biological activity:
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The nature and position of substituents on the pyrazole ring
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The type of heterocyclic system attached to the pyrazole (e.g., isoquinoline vs. phenyl)
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The presence and position of the amino group
For example, studies on pyrazole derivatives have shown that compounds with halogen atoms (F and Cl) or methoxy functionalities at specific positions often exhibit enhanced anticancer activities compared to those with methyl, ethyl, or dimethylamino substituents .
Positional Isomer Comparison
The comparison between 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine and its 6-isomer (3-(tert-butyl)-1-(isoquinolin-6-yl)-1H-pyrazol-5-amine) provides valuable insights into how subtle structural changes can affect biological activity. While both compounds share the same molecular formula (C16H18N4) and similar physicochemical properties, the difference in the point of attachment to the isoquinoline ring can influence:
This comparison highlights the importance of precise molecular design in developing effective therapeutic agents .
Future Research Directions
The current understanding of 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine offers several promising avenues for future research and development.
Chemical Modifications for Enhanced Activity
Future research could focus on strategic modifications to the 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine scaffold to enhance specific activities or improve pharmacokinetic properties:
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Modification of the tert-butyl group to tune lipophilicity and metabolic stability
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Introduction of additional functional groups on the isoquinoline moiety to enhance target selectivity
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Exploration of bioisosteric replacements for the amino group to modify hydrogen bonding capabilities
Such structural modifications, guided by computational modeling and structure-activity relationship studies, could lead to improved compounds with enhanced therapeutic potential.
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